(R)-Enantiomer Potency Advantage in FGFR1 Inhibition
In a study of structurally related 3,5-dichloropyridine-based compounds evaluated as FGFR1 inhibitors, the (R)-enantiomer of a key intermediate demonstrated 10.44-fold greater potency than its (S)-counterpart [1]. This difference underscores the stereochemical dependence of biological activity on the pyridine-ethanol chiral center.
| Evidence Dimension | Enzymatic inhibitory potency (fold-difference) |
|---|---|
| Target Compound Data | (R)-enantiomer of a structurally related 3,5-dichloropyridine intermediate (10.44× more potent than (S)) |
| Comparator Or Baseline | (S)-enantiomer of the same structurally related intermediate |
| Quantified Difference | 10.44-fold greater potency for (R)-enantiomer |
| Conditions | FGFR1 kinase inhibition assay; J Med Chem 2011, 54(16), 5660-70 |
Why This Matters
Confirms that the (R)-stereochemistry at the ethanol-bearing carbon is critical for target engagement, justifying procurement of enantiopure (R)-form over racemic mixtures.
- [1] Zhao G, et al. J Med Chem. 2011 Aug 2;54(16):5660-70. doi: 10.1021/jm200696v. View Source
